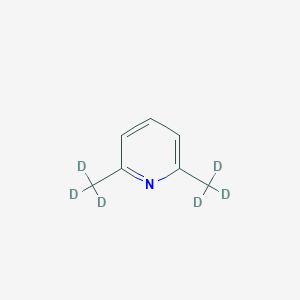

2,6-Dimethyl-d6-pyridine

Description

Significance of Isotopic Labeling in Advanced Chemical and Biochemical Research

Isotopic labeling involves the incorporation of isotopes—variants of an element with a different number of neutrons—into molecules to trace their journey through a reaction or biological system. studysmarter.co.ukcreative-proteomics.comwikipedia.org This technique is fundamental for understanding complex mechanisms at a molecular level. studysmarter.co.uk The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is particularly advantageous as they are non-radioactive and can be used in a wide variety of long-term studies and applications. studysmarter.co.uksymeres.com

The primary significance of deuterium labeling stems from several key principles:

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. libretexts.org This difference in bond energy leads to a change in the reaction rate when a hydrogen atom is replaced by a deuterium atom at a position involved in bond-breaking during the rate-determining step of a reaction. libretexts.orgprinceton.edu This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms. symeres.comlibretexts.orgnih.gov By measuring the ratio of the rate constants (kH/kD), researchers can gain critical insights into the transition state of a reaction. libretexts.org

Tracers for Mechanistic and Metabolic Pathways: Deuterated compounds act as "heavy" tracers, allowing scientists to follow the path of molecules through complex chemical transformations or metabolic pathways in living organisms. wikipedia.orgflashcards.worldsilantes.com Because deuterium substitution minimally alters the chemical properties of a molecule, it can be used to track drug metabolism, absorption, distribution, and excretion (ADME) with high precision, aiding in drug development. symeres.commusechem.com

Internal Standards for Quantitative Analysis: In analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are the gold standard for use as internal standards. clearsynth.comscioninstruments.comaptochem.com Since they are chemically almost identical to the non-deuterated analyte, they exhibit similar behavior during sample preparation and analysis, such as extraction and ionization. aptochem.comscispace.com However, their different mass-to-charge ratio allows them to be distinguished from the analyte, enabling highly accurate and precise quantification by correcting for sample loss or variations in instrument response. clearsynth.comtexilajournal.com

Overview of Deuterated Pyridine (B92270) Compounds as Precision Research Probes

Pyridine and its derivatives are fundamental heterocyclic scaffolds found in a vast number of pharmaceuticals, agrochemicals, and functional materials. solubilityofthings.combeilstein-journals.org Consequently, their deuterated analogues serve as crucial tools for research in these areas.

NMR Spectroscopy: Deuterated solvents, including pyridine-d5, are essential in ¹H NMR spectroscopy. tcichemicals.comucla.eduscharlab.com They are used to dissolve the sample without producing large solvent signals that would otherwise obscure the signals from the analyte. tcichemicals.comucla.edu This allows for clear structural characterization of molecules.

Mechanistic Elucidation: Deuterium-labeled pyridines are used to study reaction mechanisms involving the pyridine ring. For example, they have been used to investigate H/D exchange reactions and cycloaddition pathways. beilstein-journals.orgrsc.orgd-nb.info The strategic placement of deuterium allows researchers to pinpoint which specific C-H bonds are involved in a reaction.

Quantitative Bioanalysis: In environmental and biological monitoring, deuterated pyridine (pyridine-d5) is frequently used as an internal standard for the accurate quantification of pyridine in complex matrices like soil, water, and biological tissues using gas chromatography-mass spectrometry (GC-MS). iaea.orgtandfonline.com Its use compensates for variability during sample preparation and analysis, ensuring robust and reliable results. texilajournal.comtandfonline.com

Synthesis of Complex Molecules: Deuterated pyridines, such as pyridine-d5, can serve as building blocks for the synthesis of more complex, isotopically labeled molecules, including novel pharmaceutical candidates. d-nb.infonih.gov This provides access to a library of labeled compounds essential for detailed metabolic and mechanistic studies. d-nb.infonih.gov

Strategic Academic Relevance of 2,6-Dimethyl-d6-pyridine in Mechanistic and Synthetic Studies

This compound, a derivative of 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine) where the six hydrogen atoms of the two methyl groups are replaced by deuterium, holds specific strategic importance.

This compound is particularly valuable as an internal standard in analytical chemistry. Its parent compound, 2,6-dimethylpyridine, is a common building block and reagent in organic synthesis. solubilityofthings.com When analyzing reactions or samples containing 2,6-dimethylpyridine or its derivatives, this compound is an ideal internal standard for quantification by GC-MS or LC-MS. Its physical and chemical properties are nearly identical to the non-deuterated form, ensuring it behaves similarly during chromatographic separation, but its increased mass (by six mass units) allows for clear differentiation in the mass spectrometer.

In mechanistic studies, this compound can be used to probe reactions involving the methyl groups of the 2,6-lutidine scaffold. For instance, it can help determine if a C-H bond in a methyl group is broken during the rate-limiting step of a reaction, through the observation of a kinetic isotope effect. Furthermore, its use as a deuterium source enables the tracking of hydrogen/deuterium exchange (HDX) reactions in various chemical and enzymatic systems.

In synthesis, this compound can be a precursor for creating more complex deuterated molecules. For example, it can be used in the synthesis of metal complexes or other organic structures where the isotopic label on the methyl groups is retained, providing a specific marker for subsequent analysis. The synthesis of chiral macrocyclic pyridines and various piperidine (B6355638) derivatives has been noted as an application area for the 2,6-dimethylpyridine scaffold.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,6-bis(trideuteriomethyl)pyridine | nih.gov |

| Molecular Formula | C₇D₆H₃N | |

| Molecular Weight | ~113.19 g/mol | nih.gov |

| CAS Number | 10259-14-0 | nih.gov |

| Synonyms | 2,6-Lutidine-(dimethyl-d6) | sigmaaldrich.com |

Table 2: Comparison of Non-Deuterated and Deuterated 2,6-Dimethylpyridine

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Use |

| 2,6-Dimethylpyridine | C₇H₉N | 107.16 | Solvent, synthesis precursor |

| This compound | C₇D₆H₃N | ~113.19 | Internal standard, mechanistic probe |

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(trideuteriomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISVCGZHLKNMSJ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC(=CC=C1)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445598 | |

| Record name | 2,6-Dimethyl-d6-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10259-14-0 | |

| Record name | 2,6-Dimethyl-d6-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10259-14-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 2,6-Dimethyl-d6-pyridine, providing precise information about the atomic environment within the molecule. Through various NMR experiments, it is possible to confirm the positions of deuterium (B1214612) incorporation and to understand the electronic effects of isotopic substitution.

The analysis of deuterated pyridines relies heavily on a multi-nuclear NMR approach. nih.gov For this compound, where the methyl protons are replaced by deuterium, ¹H NMR spectroscopy is primarily used to analyze the signals from the aromatic protons on the pyridine (B92270) ring. The absence of signals in the typical methyl proton region (around 2.5 ppm for 2,6-dimethylpyridine) serves as initial evidence of successful deuteration. The remaining aromatic protons produce a spectrum characteristic of the pyridine ring's substitution pattern. cdnsciencepub.com

¹³C NMR spectroscopy is essential for characterizing the carbon skeleton. The carbon signals of the deuterated methyl groups (CD₃) exhibit a distinct triplet multiplicity due to coupling with deuterium (a spin-1 nucleus). huji.ac.il Furthermore, the chemical shifts of these carbons and the adjacent ring carbons are slightly altered by the deuterium isotope effect. oup.com

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the pyridine ring. nih.gov The chemical shift of the ¹⁵N nucleus is sensitive to substitution effects and deuteration. acs.orgresearchgate.net In deuterated pyridines, changes in the ¹⁵N chemical shift can be observed compared to their non-deuterated counterparts, reflecting the subtle electronic perturbations introduced by the isotopic substitution. acs.orgresearchgate.net Spectroscopic databases provide reference chemical shifts for related compounds; for instance, the ¹⁵N chemical shift for the non-deuterated 2,6-Dimethylpyridine (B142122) is a useful benchmark. spectrabase.com

| Nucleus | Position | Typical Chemical Shift (ppm) in Lutidines | Expected Characteristics in this compound |

|---|---|---|---|

| ¹H | C3, C5 (meta) | ~7.0-7.2 | Signals present, may show slight shift due to isotope effect. |

| ¹H | C4 (para) | ~7.5-7.7 | Signal present, may show slight shift due to isotope effect. |

| ¹³C | C2, C6 (CD₃-substituted) | ~157 | Signal present, shifted upfield due to isotope effect. |

| ¹³C | C3, C5 (meta) | ~120 | Signal present, may show small upfield shift (secondary isotope effect). |

| ¹³C | C4 (para) | ~137 | Signal present, may show small upfield shift (secondary isotope effect). |

| ¹³C | CD₃ | ~24 | Signal present as a triplet, shifted upfield due to isotope effect. |

| ¹⁵N | N1 | Variable | Shift influenced by deuteration effects. acs.org |

The substitution of hydrogen with deuterium introduces measurable perturbations in NMR spectra, known as isotope effects. nih.gov These effects are valuable for confirming deuteration and studying molecular structure. nih.gov

Chemical Shifts: Deuterium is more electropositive than protium, leading to a slight increase in the shielding of nearby nuclei. researchgate.net This results in an upfield shift (to a lower ppm value) for the attached carbon (¹³C) and for other nearby nuclei. This phenomenon is categorized as:

Primary Isotope Effect: A significant upfield shift for the carbon atom directly bonded to deuterium (the CD₃ carbon). nih.gov

Secondary Isotope Effect: Smaller upfield shifts for atoms that are two or more bonds away from the deuterium, such as the C2/C6 and C3/C5 carbons of the pyridine ring. oup.comnih.gov

Spin-Spin Coupling Constants: Deuterium has a smaller gyromagnetic ratio than protium. As a result, the spin-spin coupling constant between deuterium and another nucleus (e.g., ¹³C) is smaller than the corresponding proton-nucleus coupling. The relationship is approximately J(X,H) ≈ 6.55 × J(X,D). researchgate.net This reduced coupling is observable in the ¹³C spectrum of the CD₃ group. Deuteration can also cause small changes in the coupling constants between the remaining protons on the aromatic ring. researchgate.net

| Effect | Description | Typical Observation in this compound |

|---|---|---|

| Primary Isotope Shift (¹ΔC(D)) | Upfield shift of a carbon nucleus upon direct deuteration. | The CD₃ carbon signal appears at a lower ppm than a CH₃ signal. |

| Secondary Isotope Shift (²ΔC(D)) | Smaller upfield shift on carbons two bonds away. | The C2/C6 carbon signals are shifted slightly upfield. |

| Effect on J-Coupling | Reduction of coupling constants involving deuterium. | ¹J(¹³C,D) in the CD₃ group is significantly smaller than ¹J(¹³C,H). |

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for the unambiguous assignment of all signals and for confirming the molecular structure of complex heterocyclic compounds. ipb.pt

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 experiment would show the aromatic CH carbons (C3, C4, C5) as positive signals, while the quaternary carbons (C2, C6) and the deuterated methyl carbons (CD₃) would be absent. This helps to confirm the carbon types within the molecule.

HH-COSY (Homonuclear Correlation Spectroscopy): This experiment maps the coupling relationships between protons. In this compound, a COSY spectrum would show correlations between the coupled aromatic protons (H3-H4 and H4-H5), helping to assign their respective positions on the pyridine ring. rsc.orglibretexts.org

TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but reveals correlations between all protons within a single spin system, not just those directly coupled. ipb.pt For this compound, the aromatic protons (H3, H4, H5) constitute a single spin system, and a TOCSY experiment would show cross-peaks between all of them, confirming their connectivity. harvard.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, typically ¹³C or ¹⁵N. nih.gov An HSQC spectrum of this compound would show direct correlations between H3 and C3, H4 and C4, and H5 and C5, providing definitive assignments for the protonated ring carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecular bonds. It is highly sensitive to isotopic substitution and provides a characteristic "fingerprint" for this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the corresponding bond.

The most significant change in the FTIR spectrum of this compound compared to its non-deuterated analog is the appearance of C-D stretching and bending vibrations and the disappearance of the corresponding C-H vibrations of the methyl groups. cdnsciencepub.com

C-H Vibrations (in 2,6-Dimethylpyridine): The methyl C-H stretching bands typically appear in the 2900-3000 cm⁻¹ region. C-H bending vibrations are found at lower frequencies.

C-D Vibrations (in this compound): Due to the increased mass of deuterium, the C-D stretching vibrations are shifted to a lower frequency, typically appearing in the 2100-2250 cm⁻¹ region. nih.gov This region is often clear of other fundamental vibrations, making the C-D stretch a clear diagnostic marker for deuteration. Similarly, C-D bending modes appear at lower frequencies than C-H bending modes.

Pyridine Ring Vibrations: The vibrations of the aromatic ring (C=C and C=N stretching) appear in the 1400-1600 cm⁻¹ region. pw.edu.plresearchgate.net These modes are also slightly perturbed by the isotopic substitution at the methyl groups.

| Vibrational Mode | Approx. Frequency in C-H Compound | Approx. Frequency in C-D Compound |

|---|---|---|

| Methyl C-H/C-D Asymmetric & Symmetric Stretch | 2900 - 3000 | 2100 - 2250 |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | 1400 - 1600 (with slight shifts) |

| Methyl C-H/C-D Bending | ~1375 - 1450 | ~950 - 1050 |

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. nih.gov It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum provides a unique molecular fingerprint that can be used to identify the compound and confirm its isotopic composition. cdnsciencepub.com

For this compound, the most prominent feature in the Raman spectrum that confirms deuteration is the strong signal corresponding to the C-D symmetric stretching vibration, which appears in the 2100-2200 cm⁻¹ range. nih.gov This band is easily distinguishable from the C-H stretching region (around 2900-3000 cm⁻¹), providing unambiguous evidence of isotopic labeling. frontiersin.org Studies on other deuterated pyridines have shown that vibrational modes across the spectrum are affected by deuteration, allowing for a complete vibrational assignment when compared with the non-deuterated species. nih.govresearchgate.net The ring breathing modes of the pyridine skeleton, which are often strong in Raman spectra, are also subtly shifted upon deuteration of the side chains, further contributing to the unique vibrational fingerprint of the molecule. nih.gov

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of pyridine-based compounds is characterized by distinct electronic transitions within the aromatic ring. Typically, pyridines exhibit two main absorption bands in the ultraviolet region: an intense band corresponding to a π→π* transition and a much weaker band at a longer wavelength resulting from an n→π* transition. The π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while the n→π* transition involves the promotion of an electron from a non-bonding orbital, primarily localized on the nitrogen atom, to an antibonding π* orbital.

For 2,6-dimethylpyridine, the parent compound of this compound, these characteristic absorptions are preserved. The substitution of hydrogen with deuterium in this compound is not expected to significantly alter the electronic absorption spectrum, as the electronic energy levels of the molecule are largely unaffected by the change in nuclear mass. Solvatochromic shifts, where the position of the absorption bands changes with solvent polarity, are a common feature for these transitions, particularly the n→π* band.

In some contexts, pyridine derivatives can form electron donor-acceptor (EDA) complexes, which give rise to new, broad absorption bands known as charge-transfer bands. For instance, studies on 2,6-lutidine N-oxide, a related derivative, have shown the formation of a charge-transfer band around 380 nm upon interaction with an electron acceptor in the presence of an acid researchgate.net. This indicates that the pyridine nucleus can participate in intermolecular electronic phenomena that are readily detectable by UV-Vis spectroscopy.

Table 1: Typical UV-Vis Absorption Data for Pyridine Derivatives This table provides representative data for pyridine to illustrate the typical positions of its characteristic absorption bands.

| Compound | Transition | Wavelength (λmax) | Solvent |

| Pyridine | π→π | ~251 nm | Cyclohexane |

| Pyridine | n→π | ~287 nm | Cyclohexane |

| 2,6-Lutidine N-Oxide Complex | Charge-Transfer | ~380 nm | Not Specified |

Simple pyridine derivatives, including 2,6-dimethylpyridine, are generally characterized by very weak fluorescence or are considered non-fluorescent at room temperature in solution. This is attributed to highly efficient non-radiative decay pathways that allow the excited state to return to the ground state without emitting a photon. One of the primary mechanisms for this non-radiative decay is intersystem crossing from the lowest excited singlet state (S₁) to the triplet state (T₁), often facilitated by the close energy spacing of these states.

However, the substitution of hydrogen atoms with deuterium to yield this compound can have a significant impact on the molecule's photophysical properties. This phenomenon, known as the deuterium isotope effect, can reduce the rate of non-radiative decay processes. The vibrational modes associated with C-D bonds have lower frequencies than those of C-H bonds. As vibrational deactivation is a key non-radiative pathway, the lower energy of the C-D vibrations makes this process less efficient, thereby increasing the probability of fluorescence.

While direct fluorescence studies on this compound are not widely reported, research on other deuterated nitrogen-containing heterocyclic dyes, such as oxazines, has demonstrated that deuteration can substantially increase fluorescence brightness and lifetime. This enhancement is attributed to the suppression of non-radiative decay channels, which allows the excited state to persist longer and increases the likelihood of radiative decay (fluorescence). Therefore, it is predicted that this compound would exhibit a higher fluorescence quantum yield and a longer fluorescence lifetime compared to its non-deuterated counterpart.

X-ray Diffraction (XRD) and Advanced Crystallographic Studies

Although 2,6-dimethylpyridine is a liquid at room temperature, its crystal structure has been successfully determined at low temperatures chemicalbook.com. The analysis revealed that the asymmetric unit comprises half a molecule, with a crystallographic twofold rotation axis passing through the nitrogen and the opposing carbon atom (C4) chemicalbook.com. This indicates a high degree of molecular symmetry in the solid state. While the specific crystal structure of this compound is not documented in the cited literature, it is expected to be isostructural with its non-deuterated analogue, with minor variations in unit cell dimensions due to the slightly different bond lengths and vibrational amplitudes of C-D versus C-H bonds.

Table 2: Crystallographic Data for 2,6-Dimethylpyridine Data obtained from low-temperature single-crystal X-ray diffraction of the non-deuterated compound, 2,6-lutidine. chemicalbook.com

| Parameter | Value |

| Chemical Formula | C₇H₉N |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 16.5 |

| b (Å) | 18.2 |

| c (Å) | 4.49 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1347 |

| Z (molecules/unit cell) | 8 |

Crystal engineering focuses on understanding and utilizing intermolecular interactions to control the assembly of molecules into a desired crystalline architecture ias.ac.in. In the crystal structure of 2,6-dimethylpyridine, the molecules are organized into one-dimensional chains that propagate along a crystallographic axis chemicalbook.com. These chains are formed by weak C–H···N hydrogen bonds chemicalbook.com.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice mdpi.comresearchgate.net. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules. By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contact, which are crucial for crystal packing.

While a specific Hirshfeld analysis for this compound is not available, analysis of other substituted pyridine derivatives provides insight into the typical interactions. For example, in the crystal structure of a complex substituted pyridine, the analysis reveals the relative importance of different contacts nih.gov.

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Substituted Pyridine Derivative This table illustrates the type of quantitative data obtained from a Hirshfeld analysis, using (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile as a representative example. nih.gov

| Contact Type | Contribution (%) |

| H···H | 33.1% |

| C···H/H···C | 22.5% |

| Cl···H/H···Cl | 14.1% |

| O···H/H···O | 11.9% |

| N···H/H···N | 9.7% |

For this compound, a Hirshfeld analysis would be expected to show significant contributions from H···H (or D···D/D···H), C···H/H···C (or C···D/D···C), and N···H/H···C (or N···D/D···C) contacts, quantifying the C-D···N interactions and van der Waals forces that stabilize the crystal structure.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This method is particularly well-suited for studying the electronic structure and properties of organic molecules like 2,6-Dimethyl-d6-pyridine.

Geometry Optimization and Prediction of Molecular Structures for Deuterated Pyridines

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. researchgate.net This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, DFT calculations would predict the bond lengths, bond angles, and dihedral angles of its most stable conformation.

Experimental crystal structure determination of 2,6-lutidine at 120 K provides a valuable benchmark for computational models. researchgate.net In these studies, the molecule is situated on a crystallographic diad axis, and molecules are linked via C—H⋯N interactions. researchgate.net A DFT optimization of this compound would be expected to accurately reproduce these structural parameters.

Table 1: Selected Experimental Bond Lengths and Angles for 2,6-Lutidine This table is based on experimental crystal structure data and serves as a reference for what DFT calculations would aim to reproduce.

| Parameter | Bond/Angle | Experimental Value (Å or °) |

| Bond Length | C-N | Value not specified in abstract |

| Bond Length | C-C (ring) | Value not specified in abstract |

| Bond Length | C-C (methyl) | Value not specified in abstract |

| Bond Angle | C-N-C | Value not specified in abstract |

| Bond Angle | N-C-C | Value not specified in abstract |

| Bond Angle | C-C-C | Value not specified in abstract |

Calculation of Reactivity Parameters and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule, which are central to its reactivity, can be effectively described by DFT. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. scispace.comscirp.org

For this compound, the HOMO is expected to be a π-orbital distributed over the pyridine (B92270) ring, while the LUMO would likely be a π*-antibonding orbital. The presence of the electron-donating methyl groups (or deuterated methyl groups) would raise the energy of the HOMO compared to unsubstituted pyridine, making the molecule more susceptible to electrophilic attack.

DFT calculations can provide precise energy values for these orbitals, which can then be used to calculate various reactivity descriptors, as shown in the table below.

Table 2: Conceptual Reactivity Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | A measure of electrophilic power. |

While specific values for this compound require a dedicated computational study, DFT provides the framework for determining these crucial parameters that govern its chemical behavior. youtube.comyoutube.comyoutube.com

Theoretical Vibrational Frequency Calculations and Correlation with Experimental Spectra

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. cardiff.ac.ukarxiv.org By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which can be diagonalized to yield the harmonic vibrational frequencies and their corresponding normal modes. These theoretical spectra are invaluable for interpreting and assigning experimental data.

For deuterated molecules like this compound, this is particularly useful. The substitution of hydrogen with deuterium (B1214612) leads to predictable shifts in vibrational frequencies, primarily for modes involving the motion of these atoms. Specifically, C-D stretching and bending vibrations will occur at lower frequencies than their C-H counterparts due to the increased mass of deuterium.

A complete vibrational assignment has been made for the closely related molecule, pyridine-2,6-d2, based on experimental infrared and Raman spectra. cdnsciencepub.com This data provides an excellent basis for comparison with theoretical calculations on this compound. DFT calculations, after applying a suitable scaling factor to account for anharmonicity and other systematic errors, would be expected to show strong agreement with these experimental findings. techconnect.org

Table 3: Selected Vibrational Modes and Expected Frequencies for Deuterated Pyridines This table is illustrative and based on general knowledge of vibrational spectroscopy and data for related compounds like pyridine-2,6-d2.

| Vibrational Mode | Description | Expected Frequency Range (cm-1) |

| C-D Stretch (CD3) | Stretching of the carbon-deuterium bonds in the methyl groups. | ~2100-2250 |

| Ring C-H Stretch | Stretching of the carbon-hydrogen bonds on the pyridine ring. | ~3000-3100 |

| Ring Breathing | Symmetric expansion and contraction of the pyridine ring. | ~990-1030 |

| C-D Bend (CD3) | Bending and scissoring motions of the deuterated methyl groups. | ~1000-1100 |

| Ring Deformation | In-plane and out-of-plane bending of the pyridine ring. | ~600-800 |

The correlation between theoretical and experimental vibrational spectra is a powerful tool for confirming molecular structure and understanding bonding. nih.govolemiss.edu

Solvation Model Effects (e.g., Polarizable Continuum Model, PCM) in Electronic Spectra Prediction

Chemical reactions and spectroscopic measurements are most often performed in solution. The solvent can have a significant impact on the electronic structure and properties of a solute molecule. Computational models can account for these effects, often by using implicit solvation models like the Polarizable Continuum Model (PCM). q-chem.commdpi.com

In PCM, the solvent is represented as a continuous dielectric medium that is polarized by the solute's charge distribution. q-chem.com This polarized medium, in turn, creates a reaction field that interacts with the solute, altering its energy and electronic properties. This approach is particularly important when predicting electronic absorption spectra, as the energies of the ground and excited states can be differentially stabilized by the solvent.

For this compound, placing it in a polar solvent within a PCM calculation would lead to a stabilization of its ground state dipole moment. When predicting its UV-Vis spectrum, the inclusion of a PCM would likely lead to shifts in the calculated absorption maxima (λmax) compared to gas-phase calculations. For π → π* transitions, polar solvents typically lead to a bathochromic (red) shift, while for n → π* transitions, a hypsochromic (blue) shift is often observed. ijcce.ac.irnih.govresearchgate.net The magnitude of these shifts depends on the change in the molecule's dipole moment upon electronic excitation.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To investigate the nature of electronic excited states and predict UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. mdpi.com TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of excitation energies and oscillator strengths, which determine the intensity of electronic transitions.

For an aromatic molecule like this compound, the lowest energy electronic transitions are typically of π → π* and n → π* character. The n → π* transition involves the promotion of a non-bonding electron from the nitrogen lone pair into an antibonding π* orbital of the pyridine ring. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

TD-DFT calculations, often coupled with a PCM to account for solvent effects, can predict the wavelengths and intensities of these transitions. researchgate.net This allows for a direct comparison with experimental UV-Vis spectra, aiding in the interpretation of the observed absorption bands.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Range |

| n → π | Excitation of a nitrogen lone-pair electron to a π orbital. | Longer wavelength, lower intensity. |

| π → π | Excitation of a π electron to a π orbital. | Shorter wavelength, higher intensity. |

Mechanistic Insights Derived from Computational Modeling

Beyond structural and spectroscopic properties, DFT is a powerful tool for elucidating reaction mechanisms. rsc.orgnih.gov By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and reaction products, providing a detailed, step-by-step picture of how a reaction proceeds.

The reactivity of 2,6-lutidine has been the subject of several computational studies, particularly in the context of "Frustrated Lewis Pairs" (FLPs). nih.govresearchgate.net FLPs are combinations of a Lewis acid and a sterically hindered Lewis base, like 2,6-lutidine, that are unable to form a classical adduct. This "frustration" leads to unique reactivity, such as the ability to activate small molecules like H2 and CO2. nih.govresearchgate.netnih.gov

DFT calculations have been instrumental in understanding the mechanism of H2 activation by the 2,6-lutidine/B(C6F5)3 FLP. acs.org These studies have characterized the transition state for the heterolytic cleavage of the H-H bond, where the proton is transferred to the nitrogen of lutidine and the hydride to the boron center. The calculated energy barriers for these processes provide a quantitative measure of the reaction's feasibility and are in good agreement with experimental observations. acs.orgosti.gov

Similarly, DFT has been used to study the mechanism of CO2 reduction catalyzed by this FLP in the presence of silylhalides. nih.gov These computational models account for the observed product selectivity by detailing the complex reaction network of intermediates and transition states. researchgate.net Such mechanistic insights derived from computational modeling are crucial for the rational design of new catalysts and chemical reactions.

Other Computational Methods (e.g., Natural Bond Orbital (NBO) analysis)

Computational chemistry offers a powerful lens for examining the electronic structure, bonding, and reactivity of molecules like this compound. While specific, detailed Natural Bond Orbital (NBO) analysis studies focused exclusively on this compound are not extensively detailed in the surveyed literature, the principles of the method and computational studies on the non-deuterated analogue, 2,6-dimethylpyridine (B142122) (2,6-lutidine), provide significant insights. The electronic structure of a molecule is not significantly altered by isotopic substitution, making analyses of 2,6-lutidine highly relevant to its deuterated counterpart.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. mpg.dewisc.edu This method provides a chemically familiar description of electron density distribution, revealing the underlying Lewis structure and the stabilizing effects of electron delocalization. wisc.edu

For a molecule such as 2,6-dimethylpyridine, an NBO analysis would be expected to characterize the following key features:

Localized Bonds: It would identify the core and valence orbitals, confirming the presence of σ-bonds forming the pyridine ring and methyl group frameworks (C-C, C-N, C-H bonds) and the π-bonds of the aromatic system.

Nitrogen Lone Pair: The analysis would clearly define a high-occupancy lone pair orbital (LP) on the nitrogen atom, which is fundamental to the compound's basicity and its role as a ligand.

The results of such an analysis are typically presented in tables showing the key donor-acceptor interactions and their second-order perturbation theory energy, E(2), which quantifies the strength of these delocalizations. Although a specific table for this compound is not available from existing literature, a hypothetical representation of the principal interactions is shown below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | σ(C2-C3) | Value | Lone Pair → Antibond |

| LP (1) N1 | σ(C6-C5) | Value | Lone Pair → Antibond |

| π (C2-C3) | π(C4-C5) | Value | π-bond → π-antibond (Resonance) |

| σ (C7-H) | π(C2-C3) | Value | Hyperconjugation (Methyl Group) |

Values are hypothetical and represent the type of data an NBO analysis would yield.

While explicit NBO studies are not prominent, other computational methods like Density Functional Theory (DFT) have been employed to investigate the reactivity of 2,6-lutidine. For example, DFT calculations have been used to study the reactivity of Lewis pairs involving 2,6-lutidine and boranes, interpreting reactivity differences based on the potential energy curve and thermodynamic properties. nih.gov Such studies implicitly depend on the electronic structure that NBO analysis explicitly details. These investigations confirm the utility of computational methods in understanding the behavior of sterically hindered pyridine derivatives in chemical reactions. nih.govresearchgate.net

Applications of 2,6 Dimethyl D6 Pyridine in Advanced Chemical Research

Mechanistic Investigations in Organic and Inorganic Reactions

The substitution of hydrogen with deuterium (B1214612) in 2,6-dimethyl-d6-pyridine provides a subtle yet powerful probe for elucidating the intricate details of chemical reactions.

Elucidation of Reaction Pathways and Transition States

Isotopic labeling, including the use of deuterated 2,6-lutidine, is a critical technique for tracking the movement of atoms and understanding the stepwise processes of reaction mechanisms. By observing the fate of the deuterium labels, chemists can distinguish between proposed pathways and characterize the structure of transition states. For instance, in acid-catalyzed reactions, deuterated 2,6-lutidine can be used to follow proton transfer steps.

Computational methods, such as Density Functional Theory (DFT), complement experimental studies by mapping potential energy surfaces. These calculations help in elucidating reaction mechanisms and identifying transition state structures. For example, DFT has been employed to model the mechanism of hydrogen activation by the 2,6-lutidine/BCl₃ Frustrated Lewis Pair (FLP), providing insights into the reaction pathway.

Kinetic Isotope Effects (KIE) Studies in Organic Transformations

The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates compared to their lighter counterparts. This effect provides valuable information about the rate-determining step of a reaction. The primary KIE arises when a bond to the isotope is broken in the rate-determining step. The magnitude of the KIE is influenced by the difference in zero-point energies between the ground state and the transition state of the C-H versus C-D bond.

Table 1: Theoretical Maximum Primary Kinetic Isotope Effects at 25 °C

| Bond Type | Vibrational Frequency (cm⁻¹) | kH/kD |

|---|---|---|

| C-H | 3000 | 6.9 |

| N-H | 3300 | 8.3 |

| O-H | 3600 | 10.6 |

This table presents the theoretical maximum primary kinetic isotope effects for different bond types at 25°C, illustrating the expected rate difference upon isotopic substitution.

Studies on the methylation of pyridine (B92270) and 2,6-lutidine have utilized chlorine kinetic isotope effects to probe the transition state of the reaction. The results indicated that the more sterically hindered reaction with 2,6-lutidine has a more product-like transition state, consistent with the Hammond postulate. osti.gov

Studies of Base-Catalyzed Processes and Acidity Modulation in Deuterated Pyridines

2,6-Dimethylpyridine (B142122) is frequently used as a non-nucleophilic base in organic reactions. Its deuterated form, this compound, allows for the investigation of base-catalyzed processes without the interference of proton signals from the base itself in techniques like NMR spectroscopy.

The basicity of pyridines can be influenced by substituents. Computational studies have been conducted to calculate the acidity constants (pKa) of various substituted pyridines, providing insights into how different functional groups modulate the basicity of the pyridine ring. The adsorption of 2,6-dimethylpyridine on acidic surfaces, such as zeolites and metal oxides, has been studied to characterize the nature and strength of Brønsted and Lewis acid sites. researchgate.netrsc.org Infrared spectroscopy of the adsorbed species reveals shifts in vibrational frequencies that correlate with acid strength. rsc.org

Isotopic Tracing and Stable Isotope Labeling Studies

The use of stable isotopes like deuterium is fundamental in tracing the metabolic fate of molecules and for quantification in analytical methods.

Applications in Metabolomics and Metabolic Flux Analysis

Stable isotope labeling is a cornerstone of metabolomics and metabolic flux analysis (MFA), which aim to quantify the rates of metabolic reactions within a biochemical network. nih.govrsc.org In these studies, isotopically labeled precursors are introduced into a biological system, and the distribution of the isotopes in downstream metabolites is measured. This information allows researchers to map out and quantify the flow of atoms through metabolic pathways. nih.govnih.gov

Tandem mass spectrometry has become a key technique in MFA, as it can provide information on the positional isotope labeling of metabolites, thereby improving the precision of flux calculations. nih.gov

Use as Stable Isotopic Internal Standards in Quantitative Analytical Methods

Deuterated compounds, including this compound, are widely used as internal standards in quantitative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.com An ideal internal standard has similar chemical and physical properties to the analyte but a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

The use of a deuterated internal standard ensures that it co-elutes with the analyte and experiences similar ionization efficiency, leading to more reliable and precise measurements. For quantitative NMR (qNMR), specific deuterated compounds are used as internal standard reference materials for purity assignments of organic molecules. bipm.orgbipm.org

Deuterium Switching Strategies and Site-Selective Labeling in Complex Molecules

Deuterium switching is a strategic approach in medicinal chemistry and materials science where hydrogen atoms at specific molecular positions are replaced with deuterium. This substitution can significantly alter the physicochemical properties of a molecule, primarily due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. This increased stability can lead to a reduction in the rate of metabolic degradation of drug molecules, thereby enhancing their pharmacokinetic profiles.

In the context of complex molecules, this compound serves as a valuable building block or reagent for introducing deuterium at specific sites. The deuterated methyl groups can be incorporated into larger molecular scaffolds through various synthetic methodologies. This site-selective labeling is crucial for several reasons:

Mechanistic Elucidation: By selectively introducing deuterium, chemists can trace the metabolic fate of a molecule and identify the specific sites susceptible to enzymatic oxidation. The KIE can provide insights into the rate-determining steps of reaction mechanisms.

Improved Pharmacokinetics: Deuteration at metabolically vulnerable positions can block or slow down metabolic pathways, leading to increased drug exposure, longer half-life, and potentially reduced dosing frequency.

Toxicity Reduction: By altering metabolic pathways, deuterium substitution can sometimes reduce the formation of toxic metabolites.

Various methods have been developed for the deuteration of pyridine derivatives. These include transition metal-catalyzed hydrogen isotope exchange (HIE) reactions, which offer a direct and efficient means of introducing deuterium into the pyridine ring and its substituents. For instance, iridium(I) complexes have been shown to be effective catalysts for the ortho-selective deuteration of pyridines. archie-west.ac.uk Additionally, base-catalyzed deuteration methods, such as using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), can be employed to achieve deuteration at various positions of the pyridine ring. researchgate.net

The strategic application of these methods allows for the synthesis of complex molecules containing the this compound moiety, enabling researchers to fine-tune their properties for specific applications in drug discovery and materials science.

Coordination Chemistry and Ligand Design

While specific studies on metal complexes of this compound are not extensively reported, the coordination chemistry of its non-deuterated analogue, 2,6-dimethylpyridine (2,6-lutidine), is well-established. This provides a strong foundation for understanding the synthesis and characterization of complexes with the deuterated ligand.

The synthesis of metal complexes with 2,6-lutidine typically involves the reaction of a metal salt with the ligand in a suitable solvent. The steric hindrance from the two methyl groups at the 2- and 6-positions significantly influences the coordination geometry and the stability of the resulting complexes. This steric bulk can limit the number of ligands that can coordinate to a metal center and can favor the formation of specific isomers.

The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to probe the structure of the ligand in the complex. In the case of this compound complexes, the absence of signals from the methyl protons in ¹H NMR and the characteristic signals in ²H NMR would confirm the incorporation of the deuterated ligand.

Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to changes in the vibrational modes of the ligand upon coordination to a metal. The C-D stretching and bending vibrations in complexes of this compound would appear at lower frequencies compared to the C-H vibrations in the non-deuterated analogues, providing a clear spectroscopic marker for the presence of the deuterated ligand.

Mass Spectrometry: Confirms the molecular weight of the complex and can provide information about its fragmentation pattern.

The synthesis of metal complexes with this compound would follow similar procedures to those used for 2,6-lutidine. The primary difference in characterization would be the observation of isotopic effects in the spectroscopic data.

| Technique | Expected Observations for this compound Complexes |

|---|---|

| ¹H NMR | Absence of signals corresponding to the methyl protons. |

| ²H NMR | Presence of a signal corresponding to the deuterated methyl groups. |

| IR/Raman | C-D vibrational modes at lower frequencies compared to C-H modes. |

| Mass Spec | Higher molecular weight corresponding to the presence of six deuterium atoms. |

The design of ligands is a cornerstone of coordination chemistry, as the properties of a metal complex are intricately linked to the nature of its ligands. The use of isotopically labeled ligands like this compound allows for the subtle investigation of substituent effects on coordination behavior.

The primary effect of substituting hydrogen with deuterium in the methyl groups of 2,6-dimethylpyridine is the change in the vibrational properties of the ligand. This can have several consequences for the resulting metal complex:

Isotope Effects on Stability: The difference in zero-point energies between C-H and C-D bonds can lead to small but measurable differences in the thermodynamic stability of the metal complexes.

Vibrational Spectroscopy: As mentioned earlier, the isotopic substitution provides a clear spectroscopic handle to study ligand-metal interactions. The shifts in the C-D vibrational frequencies upon coordination can provide information about the strength of the metal-ligand bond.

NMR Spectroscopy: The absence of proton signals from the methyl groups in ¹H NMR can simplify complex spectra, aiding in the structural elucidation of multinuclear or sterically crowded complexes.

The steric profile of this compound is essentially identical to that of 2,6-lutidine. Therefore, the principles of ligand design related to steric hindrance remain the same. The bulky methyl groups restrict the coordination geometry and can be used to create specific coordination environments around a metal center. This can be exploited to control the reactivity and catalytic activity of the metal complex.

The electronic properties of the pyridine ring are not significantly altered by the deuteration of the methyl groups. The basicity of the pyridine nitrogen, a key factor in its coordination ability, is expected to be very similar to that of 2,6-lutidine.

Pyridine derivatives are fundamental building blocks in supramolecular chemistry, where they participate in the formation of large, well-organized assemblies through non-covalent interactions. These interactions include hydrogen bonding, π-π stacking, and metal-ligand coordination.

The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and a coordination site for metal ions makes it a versatile component in the design of supramolecular architectures. The substituents on the pyridine ring can be tailored to introduce additional functionalities and to control the geometry and stability of the resulting assemblies.

While specific examples involving this compound in supramolecular chemistry are not widely documented, its non-deuterated counterpart, 2,6-lutidine, and other pyridine derivatives have been extensively used. For instance, pyridine-containing macrocycles and polymers have been synthesized to create complex host-guest systems and functional materials.

The introduction of deuterium in this compound can have subtle effects on the supramolecular interactions. For example, the strength of C-D···X hydrogen bonds is slightly different from that of C-H···X hydrogen bonds, which could influence the packing and stability of crystal structures. Furthermore, the use of deuterated components can be advantageous in neutron scattering studies, which are powerful techniques for characterizing the structure and dynamics of supramolecular assemblies.

Catalysis Research

In the realm of catalysis, pyridine derivatives can function as organocatalysts or as co-catalysts in various organic transformations. Their basic nitrogen atom can act as a nucleophile or a Brønsted base to activate substrates.

The use of deuterated pyridine derivatives like this compound in catalysis research can provide valuable mechanistic insights through the study of kinetic isotope effects. If the cleavage of a C-H bond on the catalyst or co-catalyst is involved in the rate-determining step of a reaction, replacing it with a C-D bond will lead to a decrease in the reaction rate.

For example, 2,6-lutidine is often used as a sterically hindered, non-nucleophilic base in organic synthesis. If a reaction mechanism involves proton abstraction by 2,6-lutidine in the rate-determining step, using this compound (where the deuteration is on the methyl groups) would not be expected to show a primary kinetic isotope effect unless the methyl C-H bonds are directly involved in the catalytic cycle. However, if the deuteration were on the pyridine ring itself, a KIE might be observed if a C-H bond on the ring is broken during the reaction.

While there is a lack of specific reports on the use of this compound as an organocatalyst or co-catalyst, the principles of KIE studies suggest its potential as a tool for mechanistic investigations in reactions catalyzed by its non-deuterated analogue. Such studies are crucial for the rational design of more efficient and selective catalysts.

Applications in Metal-Catalyzed Reactions, including Cross-Coupling

While direct participation of this compound as a reactant in cross-coupling reactions is not extensively documented, its non-deuterated analogue, 2,6-lutidine, is employed as a sterically hindered, non-nucleophilic base or additive to influence reaction selectivity. The principles guiding its use are directly applicable to the deuterated version, which would be primarily employed for mechanistic studies.

Probing Mechanistic Pathways through Isotopic Labeling:

The primary role of this compound in this context is to serve as a mechanistic probe. In palladium-catalyzed cross-coupling reactions, for instance, additives can significantly influence the outcome. The deuterated methyl groups on the pyridine ring act as inert tracers. Researchers can analyze the reaction mixture and products for any deuterium scrambling or transfer. The absence of such transfer would confirm that the additive's methyl C-H (or C-D) bonds are not activated by the metal catalyst under the reaction conditions, reinforcing the assumption that its role is purely steric or as a proton shuttle.

Influence on Site-Selectivity in Cross-Coupling:

Research into palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes has shown that sterically hindered ligands can invert conventional site-selectivity. nih.gov For substrates like 2,4-dichloropyridines, cross-coupling typically occurs at the C2 position, adjacent to the nitrogen atom. However, the use of very bulky ligands can force the reaction to occur at the C4 position. nih.govresearchgate.net

2,6-Lutidine, due to its two methyl groups flanking the nitrogen atom, functions as a sterically demanding ligand or base. Its presence can prevent the palladium catalyst from coordinating at the sterically congested C2 position, thereby favoring oxidative addition at the more accessible C4 position. The use of this compound in such a system would allow for studies to confirm that the additive does not undergo degradation or undesired side reactions involving its methyl groups, thus solidifying the understanding of the steric control element.

Table 1: Potential Applications of this compound in Mechanistic Studies of Cross-Coupling

| Research Question | Role of this compound | Expected Outcome/Insight |

| Does the additive undergo C-H activation during the catalytic cycle? | Isotopic tracer | Analysis of products and catalyst for deuterium incorporation would reveal if the additive's methyl groups are involved in undesired activation pathways. |

| What is the precise role of the sterically hindered base in selectivity control? | Steric directing group and mechanistic probe | In reactions showing inverted selectivity, using the deuterated form helps confirm that the effect is purely steric and not electronic or reactant-based. |

| Can kinetic isotope effects (KIEs) be observed? | Isotopic label | If a C-D bond cleavage were part of the rate-determining step, a primary KIE would be observed, providing deep insight into the reaction mechanism. |

Catalytic Hydrogen/Deuterium Exchange Reactions

A more direct and well-documented application of this compound and its non-deuterated isotopologue is in the study of catalytic hydrogen/deuterium (H/D) exchange reactions. These reactions are fundamental for preparing isotopically labeled compounds used in pharmaceutical research and for elucidating reaction mechanisms. archie-west.ac.uknih.gov Iridium-based catalysts are particularly effective for this transformation on pyridine rings. archie-west.ac.uknih.govnih.gov

Iridium-Catalyzed H/D Exchange on 2,6-Lutidine:

Studies utilizing rigid, electron-rich iridium pincer complexes have demonstrated efficient H/D exchange on various arene substrates, including 2,6-lutidine. rsc.org Using deuterated solvents like benzene-d6 or heavy water (D₂O) as the deuterium source, these catalysts can activate the C-H bonds of the pyridine ring and replace the hydrogen atoms with deuterium.

Research has shown that under specific conditions (e.g., an iridium catalyst in the presence of D₂O), 2,6-lutidine can be deuterated. The distribution of deuterium is not always uniform and can be influenced by the reaction conditions and the catalyst's structure. For instance, in one study, the deuteration of 2,6-lutidine resulted in uneven distribution throughout the aromatic system. rsc.org

Table 2: Iridium-Catalyzed Deuteration of 2,6-Lutidine

| Catalyst System | Deuterium Source | Substrate | Key Finding |

| Electron-rich iridium PCP pincer complex | D₂O | 2,6-Lutidine | Deuterium was incorporated almost quantitatively into the aromatic C-H positions under optimized conditions. rsc.org |

| Frustrated Lewis Pair: 2,6-lutidine / B(C₆F₅)₃ | D₂ | CO₂ (and lutidine) | H/D scrambling was observed in the methyl groups of 2,6-lutidine, indicating that the methyl C-H bonds were activated, leading to mono-methyl-deuterated 2,6-lutidine. nih.gov |

Mechanistic Insights from H/D Exchange:

The mechanism of iridium-catalyzed H/D exchange generally involves the activation of a C-H bond by the metal center. nih.gov For pyridine derivatives, the nitrogen atom can act as a directing group, guiding the catalyst to the ortho C-H bonds (in this case, the C6 position is blocked by a methyl group, so it would direct to the other ortho position if available, but primarily influences the electronic nature of the ring). The catalyst then facilitates the exchange of hydrogen for deuterium from the solvent or deuterium gas.

The use of this compound in such studies can help to understand the reverse reaction—deuterium/hydrogen exchange. By starting with a deuterated substrate and running the reaction in a protic solvent (like H₂O), researchers can map the sites most susceptible to exchange and calculate the rates of C-D bond activation, providing complementary data to the deuteration of the non-labeled compound. Furthermore, observing H/D scrambling specifically at the methyl groups, as seen in frustrated Lewis pair chemistry, provides clear evidence for the activation of these typically less reactive C(sp³)-H bonds. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Ultra-Selective Deuteration

The precise and efficient synthesis of deuterated pyridines is a critical area of ongoing research. Future efforts are directed towards developing methodologies that offer ultra-high selectivity, allowing for the specific placement of deuterium (B1214612) atoms on the pyridine (B92270) ring and its substituents.

One of the most promising areas is the advancement of catalytic hydrogen isotope exchange (HIE) reactions. researchgate.net Transition-metal catalysts, particularly those based on iridium and palladium, have shown exceptional activity in facilitating the selective ortho-labeling of aromatic compounds. nih.govresearchgate.net Future research will likely focus on designing new ligand systems for these metals to further enhance selectivity and functional group tolerance, enabling the deuteration of more complex pyridine derivatives under milder conditions. cdnsciencepub.com

Electrochemical methods are also emerging as a powerful, green, and highly selective tool for C-H deuteration. rsc.orgnih.gov Recent studies have demonstrated the C4-selective deuteration of pyridine derivatives using D₂O as the deuterium source in a metal-free and acid/base-free electrochemical setup. rsc.orgnih.gov This approach is environmentally friendly and offers high chemo- and regioselectivity. nih.gov Further exploration in this area could lead to methods for selective deuteration at other positions of the pyridine ring by modulating the electrochemical conditions and substrate design. nih.govcambridge.org

Another developing strategy involves the temporary installation of an electron-withdrawing group to block certain positions on the pyridine ring while activating others for deuteration. rsc.org This approach, often guided by computational studies, allows for diverse patterns of deuteration that are not achievable through conventional methods. rsc.org The development of new, easily installable, and removable directing groups will be a key focus of future research to expand the scope and applicability of this methodology.

The table below summarizes some of the novel synthetic approaches being explored for the selective deuteration of pyridine derivatives.

| Methodology | Catalyst/Reagent | Selectivity | Key Advantages |

| Catalytic HIE | Iridium(I) complexes | Ortho-selective | High deuterium incorporation, mild conditions. nih.gov |

| Catalytic HIE | Palladium with secondary phosphine (B1218219) oxide | α-selective (adjacent to N-atom) | Overcomes conventional directing group features. researchgate.net |

| Electrochemical Deuteration | Metal-free, D₂O | C4-selective | Environmentally friendly, high chemo- and regioselectivity. rsc.orgnih.gov |

| Base-Mediated Deuteration | KOtBu in DMSO-d₆ | Meta/Para-selective | Access to remote positions of the pyridine ring. rsc.org |

Integration of Advanced Spectroscopic and Analytical Techniques for Isotopic Purity and Distribution Analysis

The precise characterization of deuterated compounds is paramount to their application. Future trends point towards the integration of sophisticated analytical techniques to provide a comprehensive understanding of isotopic purity and the specific sites of deuterium incorporation.

High-Resolution Mass Spectrometry (HR-MS) , particularly with electrospray ionization (ESI), is a powerful tool for rapidly determining the isotopic purity of deuterated compounds. nih.govresearchgate.net This technique allows for the clear distinction of H/D isotopolog ions, providing accurate isotopic purity values with minimal sample consumption. nih.gov Future developments may involve coupling HR-MS with advanced separation techniques like ultra-performance liquid chromatography (UPLC) for the analysis of complex mixtures of deuterated compounds. nih.gov Isotope Dilution Mass Spectrometry (IDMS) is another powerful method for precise quantification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural elucidation of deuterated molecules. While ¹H NMR is conventionally used, its sensitivity decreases with higher levels of deuteration. sigmaaldrich.com Consequently, Deuterium (²H) NMR is becoming an increasingly important tool for the direct observation and quantification of deuterium incorporation, even at labile positions. sigmaaldrich.comnih.gov Furthermore, two-dimensional NMR techniques, such as ¹H-¹³C shift correlation, are being employed to determine the stereospecificity of deuterium labeling. cdnsciencepub.com A combined ¹H NMR and ²H NMR approach is being established as a robust strategy for accurately determining isotope abundance. wiley.com

The table below highlights the key spectroscopic and analytical techniques used for the characterization of deuterated pyridines.

| Technique | Information Provided | Advantages |

| ESI-HR-MS | Isotopic purity, distribution of isotopologs. | Rapid, highly sensitive, low sample consumption. nih.govresearchgate.net |

| ²H NMR | Direct detection and quantification of deuterium, structural verification. | Overcomes limitations of ¹H NMR for highly deuterated compounds. sigmaaldrich.com |

| ¹H-¹³C 2D NMR | Stereospecificity of deuterium labeling. | Provides detailed structural insights into deuterium placement. cdnsciencepub.com |

| Combined ¹H NMR + ²H NMR | Accurate determination of isotopic abundance. | More accurate than classical ¹H NMR or MS methods alone. wiley.com |

Expansion of Multiscale Computational Modeling for Deuterated Pyridine Systems

Computational modeling is playing an increasingly vital role in guiding the synthesis and understanding the properties of deuterated pyridine systems. Future research will see an expansion of these models to cover multiple scales, from quantum mechanical calculations on individual molecules to simulations of their behavior in complex environments.

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the mechanisms of deuteration reactions. nih.govresearchgate.net DFT calculations can be used to predict the thermodynamic favorability of deprotonation at different positions on the pyridine ring, thereby guiding the design of selective deuteration strategies. rsc.org These computational studies can also shed light on the stability of reaction intermediates and transition states, providing a deeper understanding of the reaction pathways. rsc.org

Molecular dynamics simulations are being used to study the behavior of deuterated pyridines in solution and at interfaces. mdpi.com These simulations can provide insights into how deuteration affects intermolecular interactions, such as hydrogen bonding, which can in turn influence the macroscopic properties of the system. nih.govresearchgate.net For instance, simulations can help in understanding the role of deuterated pyridines in applications like the formation of Pickering emulsions. chemicalbook.com

Future work in this area will likely involve the development of more accurate and efficient computational methods, allowing for the simulation of larger and more complex systems over longer timescales. The integration of quantum mechanical and classical mechanical models in multiscale simulations will be crucial for capturing the intricate details of deuterated pyridine systems.

Interdisciplinary Applications in Chemical Biology, Materials Science, and Advanced Analytics

The unique properties of 2,6-Dimethyl-d6-pyridine and other deuterated pyridines are driving their application in a wide range of interdisciplinary fields.

In chemical biology and medicinal chemistry , the "deuterium switch" strategy is gaining significant traction. rsc.org Replacing hydrogen with deuterium at specific metabolic "hotspots" in a drug molecule can slow down its metabolism, thereby improving its pharmacokinetic profile and therapeutic efficacy. nih.govacs.org Deuterated imidazo[1,2-a]pyridines, for example, have shown potent anti-tuberculosis activity with improved metabolic properties. nih.gov The pyridine motif is a key component in numerous FDA-approved drugs, making the development of deuterated pyridine analogues a highly active area of research. acs.orgnih.gov

In materials science , deuterated pyridines are finding use in the formulation of specialized materials. For instance, 2,6-lutidine, the non-deuterated analogue of the subject compound, is used in the formation of oil-in-water Pickering emulsions. chemicalbook.com The altered hydrogen bonding properties of the deuterated compound could offer finer control over the stability and properties of such emulsions. Additionally, pyridine derivatives are known to act as corrosion inhibitors, and computational studies are being used to understand their adsorption mechanisms on metal surfaces. mdpi.com

In advanced analytics , deuterated compounds are indispensable as internal standards for quantitative analysis by mass spectrometry. nih.gov Their use in techniques like liquid chromatography-mass spectrometry (LC-MS) helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable quantification. The synthesis of higher mass isotopologs of pyridines, incorporating both ¹⁵N and deuterium, is being explored to serve as superior internal standards in complex biological fluids. acs.orgnih.gov

The table below provides a summary of the interdisciplinary applications of deuterated pyridines.

| Field | Application | Rationale |

| Chemical Biology | Improving drug metabolism and pharmacokinetics. | The kinetic isotope effect slows down C-D bond cleavage by metabolic enzymes. nih.govacs.org |

| Materials Science | Control of emulsion stability, corrosion inhibition. | Altered intermolecular forces and adsorption properties. mdpi.comchemicalbook.com |

| Advanced Analytics | Internal standards for quantitative mass spectrometry. | Similar chemical behavior to the analyte but with a different mass, enabling accurate quantification. acs.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dimethyl-d6-pyridine, and how do reaction conditions influence deuteration efficiency?

- Methodological Answer : The most common synthesis involves catalytic deuteration of 2,6-dimethylpyridine using deuterium gas (D₂) over palladium or platinum catalysts. Key factors include temperature (80–120°C), solvent selection (e.g., deuterated ethanol or THF), and catalyst loading (5–10% w/w). Isotopic purity (>98% d6) is confirmed via mass spectrometry and ²H NMR . Side reactions, such as over-deuteration or catalyst poisoning, are mitigated by controlling hydrogen/deuterium partial pressures and using inert atmospheres .

Q. How is this compound characterized to verify isotopic labeling and structural integrity?

- Methodological Answer : Characterization combines:

- ²H NMR : To quantify deuterium incorporation at specific positions (δ ~2.5 ppm for methyl-d₃ groups).

- High-resolution mass spectrometry (HRMS) : For molecular ion peaks (e.g., [M+H]⁺ at m/z 118.12 for C₇D₆N).

- IR spectroscopy : Absence of C-H stretches (~2800–3000 cm⁻¹) confirms deuteration.

Cross-validation with unlabeled analogs ensures structural consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight, deuterium-compatible containers (e.g., glass with PTFE seals) under nitrogen to prevent isotopic exchange .

Advanced Research Questions

Q. How do isotopic effects (²H vs. ¹H) in this compound influence its reactivity in organometallic catalysis?

- Methodological Answer : Deuterated methyl groups alter kinetic isotope effects (KIE) in ligand-metal interactions. For example:

- C-H activation : Reduced reaction rates (k_H/k_D ≈ 2–6) in palladium-catalyzed cross-couplings due to stronger C-D bonds.

- Steric effects : Deuteration minimally impacts steric bulk but may affect ligand lability.

Experimental validation involves comparative kinetics (deuterated vs. protiated ligands) and DFT calculations to map transition states .

Q. What strategies resolve contradictions in kinetic data for reactions involving this compound as a ligand or substrate?

- Methodological Answer : Discrepancies often arise from:

- Isotopic impurities : Validate purity via ²H NMR and adjust synthetic protocols.

- Solvent deuteration : Ensure solvents (e.g., DMSO-d6) do not contribute extraneous deuterium signals.

- Side reactions : Use control experiments (e.g., omitting catalyst) to identify parasitic pathways.

Statistical tools (e.g., ANOVA) and reproducibility checks across multiple batches are critical .

Q. How can this compound be utilized in mechanistic studies of hydrogen/deuterium exchange (HDX) reactions?

- Methodological Answer : As a deuterium source, it enables tracking of HDX in:

- Acid-catalyzed reactions : Monitor deuterium incorporation into substrates via ²H NMR or LC-MS.

- Enzymatic systems : Study hydride transfer mechanisms in dehydrogenase enzymes.

Quench-flow techniques and isotopic scrambling controls are essential to isolate specific exchange pathways .

Q. What computational methods are most effective for modeling the electronic effects of deuterium in this compound?

- Methodological Answer : Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) accurately predicts:

- Vibrational frequencies : Match experimental IR/Raman data for C-D stretches.

- Electrostatic potentials : Compare charge distribution with protiated analogs to assess electronic impacts.

Basis sets (e.g., 6-311++G**) must include deuterium-specific parameters .

Data Presentation and Analysis

Table 1 : Comparative Properties of 2,6-Dimethylpyridine and Its Deuterated Analog

| Property | 2,6-Dimethylpyridine | This compound |

|---|---|---|

| Molecular Weight (g/mol) | 107.15 | 113.20 |

| Boiling Point (°C) | 144–146 | 143–145 |

| ¹H NMR (δ, ppm) | 2.45 (s, 6H) | – |

| ²H NMR (δ, ppm) | – | 2.42 (s, 6D) |

| KIE (C-H vs. C-D) | 1.0 | 2.3–6.0 (reaction-dependent) |

Key Methodological Recommendations

- Experimental Design : Prioritize isotopic purity validation and solvent compatibility.

- Data Interpretation : Use multivariate analysis to disentangle isotopic and steric effects.

- Literature Integration : Cross-reference synthetic protocols in PubChem and patents while excluding non-peer-reviewed sources .

Retrosynthesis Analysis